5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL (4-PHENETHYLPIPERAZINO) SULFONE
Overview
Description
5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL (4-PHENETHYLPIPERAZINO) SULFONE is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL (4-PHENETHYLPIPERAZINO) SULFONE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the reaction of o-phenylenediamine with thionyl chloride in the presence of a base such as pyridine . The resulting intermediate is then subjected to further reactions to introduce the phenethylpiperazine moiety and the sulfone group. Common reagents used in these steps include phenethylamine, piperazine, and sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL (4-PHENETHYLPIPERAZINO) SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL (4-PHENETHYLPIPERAZINO) SULFONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL (4-PHENETHYLPIPERAZINO) SULFONE involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known to interact with electron-rich sites, while the phenethylpiperazine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,1,3-benzothiadiazol-4-amine: A simpler derivative with similar core structure but lacking the phenethylpiperazine and sulfone groups
2,1,3-Benzothiadiazole: The parent compound, which serves as a precursor for various derivatives.
5-Chloro-2,1,3-benzothiadiazol-4-amine: A halogenated derivative with distinct chemical properties.
Uniqueness
The presence of both the phenethylpiperazine and sulfone groups enhances its versatility and effectiveness in various scientific and industrial contexts .
Properties
IUPAC Name |
5-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-15-7-8-17-18(21-26-20-17)19(15)27(24,25)23-13-11-22(12-14-23)10-9-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFBYGRJPVUUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN(CC3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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